molecular formula C8H14N2O B048983 3-(Methoxymethyl)-5-propyl-1H-pyrazole CAS No. 124806-81-1

3-(Methoxymethyl)-5-propyl-1H-pyrazole

Cat. No. B048983
M. Wt: 154.21 g/mol
InChI Key: DRTATPIGHNCUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)-5-propyl-1H-pyrazole, also known as MPP, is a chemical compound that belongs to the pyrazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

3-(Methoxymethyl)-5-propyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent insecticidal activity against various insect pests, including aphids, whiteflies, and spider mites. It has also been investigated for its potential use as a plant growth regulator.
In material science, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties. It has been investigated for its potential use as a polymer additive and as a precursor for the synthesis of various functional materials.

Mechanism Of Action

The mechanism of action of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is not fully understood. However, it has been suggested that 3-(Methoxymethyl)-5-propyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(Methoxymethyl)-5-propyl-1H-pyrazole has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.

Biochemical And Physiological Effects

3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to exhibit insecticidal activity against various insect pests. In addition, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively simple synthesis method, which can be carried out using standard laboratory equipment. 3-(Methoxymethyl)-5-propyl-1H-pyrazole also exhibits potent biological activities, making it a promising candidate for various applications. However, one of the limitations of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the research on 3-(Methoxymethyl)-5-propyl-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a plant growth regulator and as an insecticide. In material science, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a polymer additive and as a precursor for the synthesis of various functional materials.

Synthesis Methods

The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-(Methoxymethyl)-5-propyl-1H-pyrazole. The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is relatively simple and can be carried out using standard laboratory equipment.

properties

CAS RN

124806-81-1

Product Name

3-(Methoxymethyl)-5-propyl-1H-pyrazole

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-(methoxymethyl)-3-propyl-1H-pyrazole

InChI

InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10)

InChI Key

DRTATPIGHNCUID-UHFFFAOYSA-N

SMILES

CCCC1=NNC(=C1)COC

Canonical SMILES

CCCC1=NNC(=C1)COC

synonyms

1H-Pyrazole, 3-(methoxymethyl)-5-propyl-

Origin of Product

United States

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